![molecular formula C12H9NNaO6S+ B13765673 sodium;5-nitro-2-phenoxybenzenesulfonic acid CAS No. 7327-90-4](/img/no-structure.png)
sodium;5-nitro-2-phenoxybenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5-nitro-2-phenoxybenzenesulfonic acid is a chemical compound with the molecular formula C12H8NNaO6S. It is known for its unique structure, which includes a nitro group, a phenoxy group, and a sulfonic acid group. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-nitro-2-phenoxybenzenesulfonic acid typically involves the nitration of 2-phenoxybenzenesulfonic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then neutralized with sodium hydroxide to form the sodium salt, which is isolated and purified through crystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;5-nitro-2-phenoxybenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-amino-2-phenoxybenzenesulfonic acid.
Substitution: Various substituted phenoxybenzenesulfonic acids.
Oxidation: Quinone derivatives of phenoxybenzenesulfonic acid.
Applications De Recherche Scientifique
Sodium;5-nitro-2-phenoxybenzenesulfonic acid is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium;5-nitro-2-phenoxybenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenoxy and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diaminobenzenesulfonic acid: Similar in structure but with amino groups instead of a nitro group.
2-Phenoxybenzenesulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-phenoxybenzoic acid: Similar but with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
Sodium;5-nitro-2-phenoxybenzenesulfonic acid is unique due to the presence of both a nitro group and a sulfonic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Propriétés
7327-90-4 | |
Formule moléculaire |
C12H9NNaO6S+ |
Poids moléculaire |
318.26 g/mol |
Nom IUPAC |
sodium;5-nitro-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C12H9NO6S.Na/c14-13(15)9-6-7-11(12(8-9)20(16,17)18)19-10-4-2-1-3-5-10;/h1-8H,(H,16,17,18);/q;+1 |
Clé InChI |
LYUYWTVHWUGQOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.